molecular formula C15H28O2S B14509376 2-Propenoic acid, 3-(dodecylthio)- CAS No. 62739-51-9

2-Propenoic acid, 3-(dodecylthio)-

Cat. No.: B14509376
CAS No.: 62739-51-9
M. Wt: 272.4 g/mol
InChI Key: OSIFKZVUOUNBGL-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(dodecylthio)- is a sulfur-containing acrylic acid derivative characterized by a dodecylthio (-S-C₁₂H₂₅) substituent at the β-position of the propenoic acid backbone.

Properties

CAS No.

62739-51-9

Molecular Formula

C15H28O2S

Molecular Weight

272.4 g/mol

IUPAC Name

3-dodecylsulfanylprop-2-enoic acid

InChI

InChI=1S/C15H28O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h12,14H,2-11,13H2,1H3,(H,16,17)

InChI Key

OSIFKZVUOUNBGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-(dodecylthio)- typically involves the reaction of acrylic acid with dodecanethiol in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective addition of the dodecylthio group to the propenoic acid chain. The general reaction can be represented as follows:

CH2=CHCOOH+C12H25SHCH2=CHCOOCH2C12H25S\text{CH}_2=\text{CHCOOH} + \text{C}_{12}\text{H}_{25}\text{SH} \rightarrow \text{CH}_2=\text{CHCOOCH}_{2}\text{C}_{12}\text{H}_{25}\text{S} CH2​=CHCOOH+C12​H25​SH→CH2​=CHCOOCH2​C12​H25​S

Industrial Production Methods: Industrial production of 2-propenoic acid, 3-(dodecylthio)- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 3-(dodecylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dodecylthio group to a dodecyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecyl-substituted propenoic acid.

    Substitution: Various substituted propenoic acids depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-(dodecylthio)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its ability to form stable films and coatings.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-(dodecylthio)- involves its interaction with various molecular targets and pathways. The dodecylthio group imparts hydrophobic properties to the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial and antifungal effects. Additionally, the compound can undergo polymerization reactions, forming cross-linked networks that enhance its mechanical properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituent Key Properties/Applications Reference
2-Propenoic acid, 3-(dodecylthio)- Dodecylthio (-S-C₁₂H₂₅) High lipophilicity; potential surfactant/monomer N/A
Ferulic acid (3-(3-methoxy,4-hydroxyphenyl)-2-propenoic acid) 3-methoxy,4-hydroxyphenyl Antioxidant; anti-cancer activity
Caffeic acid (3,4-dihydroxyphenyl-2-propenoic acid) 3,4-dihydroxyphenyl Metabolic intermediate; antioxidant
Fluorinated 2-propenoic acid esters (e.g., nonafluorooctyl esters) Fluorinated alkyl chains Hydrophobic; chemical/thermal stability
3-(2-Thienyl)propanoic acid 2-Thienyl (aromatic heterocycle) Electronic materials; conjugated systems
Key Observations:
  • Lipophilicity : The dodecylthio group enhances lipophilicity compared to hydroxylated analogs like caffeic acid, making it suitable for hydrophobic matrices (e.g., coatings or polymers). Fluorinated esters exhibit even greater hydrophobicity but lack sulfur-based reactivity .
  • Biological Activity: Phenolic derivatives (ferulic acid, caffeic acid) show antioxidant and anti-cancer properties due to electron-donating hydroxyl groups, which 3-(dodecylthio)- lacks. This suggests divergent applications—biological vs. industrial .
  • Reactivity : The thioether (-S-) group in 3-(dodecylthio)- may undergo oxidation to sulfoxides/sulfones, unlike fluorinated or hydroxylated analogs. This reactivity could be exploited in dynamic polymer networks .

Metabolic and Environmental Behavior

  • Metabolism: Propenoic acid derivatives like caffeic acid are metabolized via microbial dehydroxylation and phase II conjugation .
  • Environmental Persistence: Fluorinated esters () are notoriously persistent due to C-F bonds. While 3-(dodecylthio)- lacks fluorine, its long alkyl chain may confer moderate environmental persistence compared to shorter-chain analogs .

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